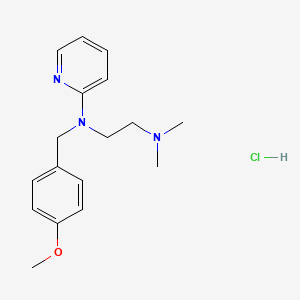

Pyrilamine hydrochloride

Description

Historical Trajectory of Antihistamine Compound Discovery and Research

The development of antihistamines represents a landmark in medicinal chemistry and pharmacology. The journey began with the identification of histamine (B1213489) and its role in allergic and anaphylactic reactions in the early 20th century. This spurred the quest for compounds that could counteract its effects.

The 1930s marked the dawn of antihistamine discovery, with the synthesis of the first compounds that showed histamine-blocking activity. frontiersin.org These early discoveries, though often too toxic for human use, laid the groundwork for future research. The first clinically useful antihistamine, Antergan (phenbenzamine), was developed in France in 1942, followed by the introduction of diphenhydramine (B27) and tripelennamine (B1683666) in the United States in 1946. frontiersin.org Pyrilamine (B1676287) itself was patented in 1943 and entered medical use in 1949. wikipedia.org These first-generation antihistamines were revolutionary in providing symptomatic relief for allergic conditions.

Academic Significance and Research Paradigm Shifts in Pyrilamine Hydrochloride Studies

The academic significance of this compound extends far beyond its initial application as an allergy treatment. It has been a pivotal tool for researchers to probe the function of the histamine H1 receptor. Studies using pyrilamine have been fundamental in characterizing the receptor's distribution, binding properties, and signaling pathways. nih.govfrontiersin.org

A significant paradigm shift driven by research involving pyrilamine and other first-generation antihistamines was the recognition of their central nervous system (CNS) effects. Their ability to cause drowsiness highlighted the role of histamine as a neurotransmitter in the brain, opening up new avenues of research in neuroscience. wikipedia.org

More recently, research on pyrilamine has contributed to a deeper understanding of drug transport across the blood-brain barrier. Studies have identified a specific pyrilamine-sensitive proton-coupled organic cation (H+/OC) antiporter system responsible for the active uptake of pyrilamine and other cationic drugs into the brain. frontiersin.orgnih.gov This discovery has implications for drug delivery to the CNS and for understanding the neurotoxicity of certain compounds. frontiersin.org

Furthermore, pyrilamine continues to be used in preclinical studies to investigate complex physiological processes. For instance, research has shown that pyrilamine can reduce nicotine (B1678760) self-administration in animal models, suggesting a role for the H1 receptor in the reinforcing effects of nicotine. wikipedia.org Additionally, studies have demonstrated that mepyramine (pyrilamine) can directly inhibit voltage-gated sodium channels, indicating a potential for its development as a topical analgesic. nih.gov

Detailed Research Findings

Academic research has extensively utilized this compound to elucidate various biological mechanisms. The following sections detail some of the key findings from these studies.

Receptor Binding and Affinity

Pyrilamine exhibits high affinity and selectivity for the histamine H1 receptor. Research has quantified its binding characteristics in various tissues and experimental systems.

| Preparation | Radioligand | Dissociation Constant (Kd) | Maximum Binding Sites (Bmax) | Reference |

|---|---|---|---|---|

| Synthesized Wild-Type Human H1 Receptor (WT-HRH1) | [3H]pyrilamine | 9.62 ± 1.25 nM | 21.4 ± 0.936 pmol/mg protein | frontiersin.org |

| Rat Cerebral Neuronal Membranes | [3H]pyrilamine | 9.76 ± 2.04 nM | 0.151 ± 0.0128 pmol/mg protein | frontiersin.org |

These studies highlight the high affinity of pyrilamine for the H1 receptor. Notably, research has also shown that pyrilamine has a 130,000-fold greater selectivity for the histamine H1 receptor over muscarinic acetylcholine (B1216132) receptors, indicating its specific mode of action. wikipedia.org

Pharmacokinetics and Brain Penetration

A crucial aspect of pyrilamine's research profile is its ability to cross the blood-brain barrier. This property is central to its sedative effects and its utility in neuroscience research.

| Parameter | Value | Region of Interest (ROI) | Reference |

|---|---|---|---|

| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,ROI) | > 1 | Whole Brain, Frontal Cortex, Parietal Cortex, Cerebellum, Hippocampus, Striatum | frontiersin.org |

| Total Region of Interest-to-Plasma Concentration Ratio (Kp,ROI) | ~10-15 | Whole Brain | frontiersin.orgnih.gov |

The unbound brain-to-plasma concentration ratio (Kp,uu,ROI) being greater than unity indicates active transport into the brain, a process mediated by the pyrilamine-sensitive H+/OC antiporter system. frontiersin.org This system is an energy-dependent, proton-coupled antiporter. researchgate.net

Role in Neuroscience Research

Pyrilamine has been employed in various neuroscience studies to probe the role of the H1 receptor in different brain functions and disorders.

Sensorimotor Gating: In studies investigating sensorimotor gating, a process often impaired in neuropsychiatric disorders, pyrilamine treatment was found to decrease H1-receptor binding in the anterior cingulate cortex. f1000research.com This reduction in binding was correlated with an improvement in prepulse inhibition (PPI), a measure of sensorimotor gating. f1000research.com

Nicotine Self-Administration: Research into the neurobiology of addiction has utilized pyrilamine to explore the role of the histaminergic system. Studies in rats have shown that pyrilamine significantly reduces nicotine self-administration, suggesting that H1 receptor blockade can diminish the rewarding effects of nicotine. wikipedia.org

Structure

3D Structure of Parent

Properties

CAS No. |

6036-95-9 |

|---|---|

Molecular Formula |

C17H24ClN3O |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C17H23N3O.ClH/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;/h4-11H,12-14H2,1-3H3;1H |

InChI Key |

JZNHNILSWLPPKO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Pyrilamine Hydrochloride

Histamine (B1213489) H1 Receptor Interaction Dynamics

Pyrilamine's primary mechanism of action involves its interaction with the histamine H1 receptor, a G-protein-coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. revvity.comnih.gov The nature of this interaction is multifaceted, encompassing competitive antagonism, inverse agonism, and modulation of complex signaling pathways.

Competitive Antagonism and Binding Affinity Studies

Pyrilamine (B1676287) acts as a competitive antagonist at the histamine H1 receptor, meaning it binds to the same site as histamine but does not activate the receptor, thereby blocking histamine's effects. revvity.comdrugbank.comscbt.com This competitive binding prevents the conformational changes in the receptor that are necessary for signal transduction.

Binding affinity studies, which measure the strength of the interaction between a ligand and a receptor, have been crucial in characterizing pyrilamine's action. The dissociation constant (Kd), a measure of binding affinity, for pyrilamine at the H1 receptor has been determined in various tissues and cell lines. For instance, studies have reported Kd values of 0.8 nM in guinea pig brain, 9.1 nM in rat brain, and 276 nM in DDT1-MF-2 and BC3H1 cells. medchemexpress.com Another study using synthesized human H1 receptors found a Kd of 9.76 ± 1.25 nM. frontiersin.org This high affinity underscores the potent nature of pyrilamine's interaction with the H1 receptor.

Table 1: Binding Affinity (Kd) of Pyrilamine for the Histamine H1 Receptor in Different Tissues

| Tissue/Cell Line | Kd (nM) |

|---|---|

| Guinea Pig Brain | 0.8 |

| Rat Brain | 9.1 |

| DDT1-MF-2 and BC3H1 Cells | 276 |

| Synthesized Human H1 Receptor | 9.76 ± 1.25 |

Inverse Agonism and G-Protein-Coupled Receptor Signaling Modulation

Beyond simple antagonism, pyrilamine exhibits inverse agonism at the histamine H1 receptor. wikipedia.orgncats.iodrugbank.commedchemexpress.comselleckchem.com This means that it not only blocks the action of agonists like histamine but also reduces the basal, or constitutive, activity of the receptor in the absence of any agonist. The H1 receptor, like many GPCRs, can exist in an active state even without being stimulated by histamine. Pyrilamine binds preferentially to the inactive state of the receptor, shifting the conformational equilibrium towards this inactive state and thereby reducing the receptor's baseline signaling. nih.govresearchgate.net

The H1 receptor is coupled to Gq/11 proteins. nih.govnih.gov Upon activation by histamine, it stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. nih.gov As an inverse agonist, pyrilamine interferes with this Gq/11-mediated signaling pathway. ncats.iodrugbank.comselleckchem.com Research has shown that pyrilamine can promote a G protein-coupled inactive state of the H1 receptor, which can interfere with the signaling of other receptors that also utilize the Gq/11 pathway, such as the ATP receptor. nih.govresearchgate.net

Radioligand Binding Assay Methodologies for H1 Receptors

Radioligand binding assays are a fundamental tool for studying receptor pharmacology, and [3H]pyrilamine has been widely used as a radioligand for the H1 receptor. revvity.comnih.govthermofisher.comnih.gov These assays allow for the quantification of receptor density (Bmax) and binding affinity (Kd). The principle involves incubating a tissue or cell preparation containing the receptor of interest with a radiolabeled ligand like [3H]pyrilamine. The amount of bound radioactivity is then measured to determine the receptor's properties.

Studies have utilized [3H]pyrilamine to characterize H1 receptors on various cell types, including normal human T cells, B cells, and monocytes. nih.gov These studies have revealed differences in both the affinity and the number of H1 receptors on these immune cells. nih.gov For instance, monocytes have the highest affinity for [3H]pyrilamine, while T suppressor cells express the highest number of H1 receptors per cell. nih.gov The binding of [3H]pyrilamine is reversible and can be displaced by unlabeled H1 antagonists. nih.gov These assays are typically performed using a filtration technique to separate bound from unbound radioligand, followed by scintillation counting to measure the radioactivity. frontiersin.orgreactionbiology.com

Table 2: H1 Receptor Characteristics on Different Human Immune Cells Determined by [3H]Pyrilamine Binding

| Cell Type | Mean Kd (nM) | Mean Number of Receptors per Cell |

|---|---|---|

| Monocytes | 3.8 ± 4.8 | 5,589 ± 2,266 |

| T helper cells | 5.0 ± 6.6 | 6,838 ± 8,167 |

| B cells | 14.2 ± 2.0 | 10,732 ± 9,060 |

| T suppressor cells | 44.6 ± 49.4 | 35,697 ± 15,468 |

Non-Histaminergic Receptor and Neurotransmitter System Interactions

While pyrilamine's primary target is the H1 receptor, its pharmacological profile is also influenced by its interactions with other receptor systems, although to a lesser extent.

Characterization of Anticholinergic Receptor Activity

Unlike some other first-generation antihistamines, pyrilamine exhibits negligible anticholinergic activity. wikipedia.org Studies have shown a remarkable selectivity for the histamine H1 receptor over muscarinic acetylcholine (B1216132) receptors, with a selectivity ratio of 130,000-fold. wikipedia.org This high selectivity distinguishes it from antihistamines like diphenhydramine (B27), which has a much lower selectivity for the H1 receptor over muscarinic receptors (20-fold). wikipedia.org This lack of significant anticholinergic effects means that pyrilamine is less likely to produce side effects such as dry mouth, blurred vision, and urinary retention that are commonly associated with anticholinergic drugs. aap.org

Investigation of Dopaminergic and Serotonergic System Modulation

The interaction of pyrilamine with dopaminergic and serotonergic systems is an area of ongoing research. Some studies suggest that H1 receptor antagonists can have inhibitory effects on the reuptake of serotonin (B10506) and catecholamines, which could contribute to some of their central nervous system effects. researchgate.net There is also evidence of a super-additive interaction between pyrilamine and cocaine, a dopamine (B1211576) reuptake inhibitor, in terms of their reinforcing effects in animal models, suggesting a potential interplay with the dopamine system. researchgate.net

Furthermore, research into the antipsychotic drug clozapine, which has a broad receptor binding profile including H1 antagonism, has suggested that the H1 receptor may play a role in modulating nicotine (B1678760) self-administration. researchgate.net Studies have shown that pyrilamine can reduce nicotine self-administration in rats, pointing to a potential role for central H1 receptor blockade in this effect. researchgate.net However, other studies investigating the effects of sigma receptor antagonists on methamphetamine-induced behaviors found that pretreatment with pyrilamine did not affect the modulation of these behaviors, suggesting that histamine H1 receptor signaling may not be involved in those specific pathways. nih.gov

Enzymatic Modulation and Cytochrome P450 Interactions

Pyrilamine hydrochloride, a first-generation antihistamine, is known to interact with the cytochrome P450 (CYP) system of enzymes. nih.govresearchgate.net This family of enzymes is crucial for the metabolism of a wide variety of substances foreign to the body, including many therapeutic drugs. The interaction of pyrilamine with these enzymes is primarily inhibitory, meaning it can slow down the metabolism of other drugs that are processed by the same enzymes. This can lead to an increase in the concentration of these other drugs in the body, potentially altering their effects.

Inhibition of Specific Cytochrome P450 Isoforms (e.g., CYP2D6)

Research has shown that this compound is a potent inhibitor of a specific cytochrome P450 isoform known as CYP2D6. nih.govresearchgate.net This particular enzyme is responsible for breaking down a significant number of commonly prescribed medications. Therefore, the inhibitory effect of pyrilamine on CYP2D6 is a key consideration in understanding its potential for drug-drug interactions. connectrx.com

Studies have been conducted to measure the extent to which pyrilamine inhibits various CYP isoforms. These studies often determine the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For pyrilamine, the IC50 value for CYP2D6 is notably low, indicating strong inhibition. nih.gov In contrast, its inhibitory effects on other major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, are significantly weaker. nih.govresearchgate.net

One study found that several first-generation H1 antagonists, including pyrilamine, inhibit cytochrome P450 enzymes from the CYP2D family. researchgate.net In human liver microsomes, pyrilamine was shown to inhibit the debrisoquine (B72478) 4-hydroxylation activity, a reaction specifically catalyzed by CYP2D6. nih.govresearchgate.net This selective and potent inhibition of CYP2D6 highlights the specific nature of pyrilamine's interaction with the cytochrome P450 system. nih.govresearchgate.net

Table 1: Inhibition of Cytochrome P450 Isoforms by this compound

| Cytochrome P450 Isoform | Typical Substrate | Reported Inhibition by Pyrilamine |

|---|---|---|

| CYP2D6 | Debrisoquine, Dextromethorphan | Potent Inhibition nih.govresearchgate.net |

| CYP1A2 | Phenacetin | Minimal to no inhibition |

| CYP2C9 | Tolbutamide | Minimal to no inhibition researchgate.net |

| CYP2C19 | S-mephenytoin | Minimal to no inhibition |

| CYP3A4 | Testosterone | Minimal to no inhibition nih.gov |

Enzymatic Mechanism Studies of Drug-Enzyme Interactions

The way in which this compound inhibits CYP2D6 has been investigated through enzymatic mechanism studies. These studies help to define the type of inhibition, which can be reversible (competitive, non-competitive, uncompetitive) or irreversible. nih.gov Understanding this mechanism is vital for predicting the clinical implications of the drug interaction.

Kinetic analysis has shown that pyrilamine acts as a competitive inhibitor of CYP2D6. scbt.com This means that pyrilamine directly competes with other drugs (substrates) for binding to the active site of the CYP2D6 enzyme. scbt.com When pyrilamine is bound to the active site, it prevents the substrate from being metabolized.

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki). For pyrilamine, the Ki value for the inhibition of CYP2D6 is quite low, in the nanomolar range, confirming its high affinity for the enzyme. nih.gov One study reported a particularly low Ki value of 34 nM for mepyramine (pyrilamine) with rat P450 2D1, a form analogous to human CYP2D6. nih.govresearchgate.net This strong binding affinity is the basis for its potent inhibitory effect. nih.govresearchgate.net

Table 2: Enzymatic Mechanism of this compound Interaction with CYP2D6

| Parameter | Description | Finding for this compound |

|---|---|---|

| Mechanism of Inhibition | The manner in which the inhibitor interacts with the enzyme. nih.gov | Competitive scbt.com |

| Ki (Inhibition Constant) | A measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. | 34 nM (for rat P450 2D1) nih.govresearchgate.net |

| Binding Site | The location on the enzyme where the inhibitor binds. | Active Site scbt.com |

Structure Activity Relationship Sar Studies of Pyrilamine Derivatives

Elucidation of Structural Determinants for H1 Antagonistic Potency

The antagonistic effect of pyrilamine (B1676287) and its derivatives on the histamine (B1213489) H1 receptor is intricately linked to specific structural features that govern their binding affinity and efficacy. auburn.edupatsnap.com These first-generation antihistamines generally possess a characteristic pharmacophore that allows for competitive inhibition of histamine binding. auburn.edunih.gov

Identification of Essential Chemical Moieties for Receptor Binding

The fundamental structure of ethylenediamine (B42938) derivatives, to which pyrilamine belongs, is crucial for their H1-antagonistic activity. nih.gov Key chemical moieties essential for effective receptor interaction include:

Aromatic Systems: Pyrilamine contains two aromatic rings, a pyridine (B92270) ring and a p-methoxyphenyl ring. nih.gov These rings engage in hydrophobic interactions within a pocket of the H1 receptor. nih.govresearchgate.net Specifically, the methoxyphenyl group inserts into a hydrophobic cavity formed by several amino acid residues of the receptor. researchgate.net

Ethylenediamine Bridge: This flexible chain connects the aromatic systems to a tertiary amine. nih.gov

Tertiary Amine: A terminal dimethylamino group is a common feature among many first-generation antihistamines. nih.gov This amine moiety, which is protonated at physiological pH, forms a critical ionic bond with a highly conserved aspartate residue (Asp1073.32) in the H1 receptor. nih.govjocpr.com This interaction is considered essential for the binding of both antagonists and agonists. nih.gov

Mutagenesis studies have confirmed the importance of specific amino acid residues within the H1 receptor that interact with these moieties. For instance, mutations of residues like Tyr1083.33, Trp1584.56, Phe1995.47, Trp4286.48, and Phe4326.52 have been shown to abolish or significantly reduce the binding affinity of mepyramine (pyrilamine). researchgate.net

Systematic Structural Modifications and Pharmacological Activity Profiles

Systematic modifications of the pyrilamine structure have provided insights into the structure-activity relationship and led to the development of other potent H1-receptor antagonists.

Substitution on the Benzyl (B1604629) Ring: The presence of a para-methoxy group on the benzyl ring, as seen in pyrilamine, enhances activity compared to unsubstituted or differently substituted analogs. auburn.edupharmacy180.com For example, pyrilamine differs from its less potent precursor, phenbenzamine, by having a 2-pyridyl group instead of a phenyl group and the addition of this methoxy (B1213986) group. pharmacy180.com

Nature of the Heterocyclic Ring: Replacing the 2-pyridyl group of tripelennamine (B1683666) (which lacks the p-methoxy group of pyrilamine) with a pyrimidinyl moiety, along with the p-methoxy substitution, resulted in thonzylamine, another potent H1-receptor antagonist. auburn.edu

Modifications of the Terminal Amine: While the dimethylamino group is common, alterations can influence activity. For instance, replacing the dimethylamino group with a pyrrolidinyl group has been explored in the context of reducing off-target effects. clockss.org

The lipophilicity conferred by the two aryl rings and the substituted amino group is a general characteristic of first-generation antihistamines and is a key differentiator from the endogenous agonist, histamine. auburn.edu

SAR in Novel Pharmacological Modalities

Recent research has explored the use of the pyrilamine scaffold to design molecules with novel pharmacological activities, particularly as inhibitors of histone deacetylases (HDACs).

Design and Evaluation of Pyrilamine-based Histone Deacetylase (HDAC) Inhibitors

The pyrilamine moiety has been incorporated into the design of HDAC inhibitors to enhance their ability to cross the blood-brain barrier (BBB). acs.orgnih.gov This strategy leverages the recognition of pyrilamine by the pyrilamine-sensitive proton-coupled organic cation (PYSOCA) antiporter at the BBB. acs.orgnih.gov

A hybrid molecule, compound 1 , was designed by combining a benzamide-type HDAC inhibitor with a pyrilamine moiety. acs.orgnih.gov This compound demonstrated selective inhibitory activity against class I HDACs and showed increased permeability across the BBB compared to other HDAC inhibitors like CI-994. acs.orgnih.gov

Optimization of Selectivity and Potency against Specific HDAC Isoforms

Further structure-activity relationship studies on pyrilamine-based HDAC inhibitors have aimed to optimize their potency and selectivity for specific HDAC isoforms. clockss.org

In a study focusing on the benzyl and dimethylamino groups of the initial pyrilamine-based HDAC inhibitor 1 , several new derivatives were synthesized. clockss.org Compound 2 , which replaced the dimethylamino group with a pyrrolidinyl group, was identified as a key optimized compound. clockss.org

The rationale for this modification was to reduce potential inhibition of the human Ether-a-go-go Related Gene (hERG) channel, a common off-target effect of lipophilic and basic compounds. clockss.org The bulkier pyrrolidinyl group was predicted to disturb binding to the hERG channel. clockss.org

Table 1: In Vitro Inhibitory Activity of Pyrilamine-Based HDAC Inhibitors

| Compound | HDAC1 IC₅₀ (nM) | HDAC4 (% inhibition at 10 µM) | HDAC6 (% inhibition at 10 µM) | hERG IC₅₀ (µM) |

| 1 | 200 | 18 | 3 | 2.5 |

| 2 | 450 | 19 | 11 | >30 |

| TSA | 20 | 98 | 98 | NA |

Data sourced from Hiroyama et al., 2020. clockss.org TSA (trichostatin A) is a non-selective HDAC inhibitor. NA: Not available.

The results indicated that both compounds 1 and 2 exhibited higher selectivity for HDAC1 over HDAC4 and HDAC6 when compared to the non-selective inhibitor TSA. clockss.org Importantly, compound 2 showed a significantly improved profile regarding hERG inhibition, suggesting a lower risk of cardiotoxicity. clockss.org

These findings demonstrate that systematic structural modifications of the pyrilamine scaffold can lead to the development of potent and selective HDAC inhibitors with improved pharmacological profiles. clockss.org

Synthetic Chemistry and Chemical Modification Research

Synthetic Pathways for Pyrilamine (B1676287) Hydrochloride and its Analogues

The synthesis of pyrilamine, also known as mepyramine, is a multi-step process involving the construction of its ethylenediamine (B42938) core and subsequent substitution. A common synthetic route involves the reaction of 2-aminopyridine (B139424) with 2-(dimethylamino)ethyl chloride to form the intermediate N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as sodium amide, to yield the pyrilamine free base. The final step involves treating the pyrilamine base with hydrochloric acid to produce the more stable and water-soluble pyrilamine hydrochloride salt.

The general synthetic scheme can be summarized as follows:

Formation of the Diamine Intermediate: 2-Aminopyridine is alkylated with a 2-dimethylaminoethyl halide.

Benzylation: The resulting N-(pyridin-2-yl)ethanediamine derivative is then N-alkylated with a 4-methoxybenzyl halide.

Salt Formation: The final oily base is treated with hydrochloric acid to precipitate the hydrochloride salt.

| Reactant | Role in Synthesis |

|---|---|

| 2-Aminopyridine | Provides the pyridine (B92270) ring structure. |

| 2-(Dimethylamino)ethyl chloride | Forms the ethylenediamine backbone and introduces the dimethylamino group. |

| 4-Methoxybenzyl chloride | Adds the characteristic 4-methoxybenzyl group. |

| Sodium Amide (NaNH₂) | Acts as a strong base to facilitate the N-alkylation steps. |

| Hydrochloric Acid (HCl) | Converts the final base into its hydrochloride salt. |

The synthesis of pyrilamine analogues is achieved by modifying the starting materials. For instance, substituting the 4-methoxybenzyl chloride with other substituted benzyl (B1604629) halides can generate a variety of analogues. Similarly, using different substituted aminopyridines or altering the N,N-dimethylamino group allows for the exploration of structure-activity relationships (SAR), which can help in identifying derivatives with modified potency or selectivity. nih.gov

Development of Derivatization Strategies for Targeted Pharmacological Profiles

Derivatization of the pyrilamine molecule is a key strategy for researchers aiming to modify its pharmacological profile. These modifications can range from altering its primary therapeutic action to creating compounds that can be used as research tools to study its biological interactions.

One significant area of research involves synthesizing derivatives to understand the drug's metabolism. The primary metabolites of pyrilamine include O-desmethylpyrilamine and N-desmethylpyrilamine. nih.govnih.gov The synthesis of these derivatives is crucial for toxicological studies and for understanding their individual pharmacological activity. For example, O-demethylation occurs on the methoxybenzyl group, while N-demethylation occurs at the dimethylamino group. nih.gov Another identified metabolite is the N-oxide derivative of pyrilamine. nih.gov By creating and studying these specific compounds, researchers can gain insight into the drug's in vivo behavior and clearance pathways. uky.edu

A more advanced derivatization strategy involves hybridizing the pyrilamine structure with other pharmacologically active moieties to create new drugs with unique properties. For example, researchers have designed and synthesized a pyrilamine derivative that also functions as a selective histone deacetylase (HDAC) inhibitor. researchgate.net In this work, the pyrilamine moiety was introduced to a benzamide-type HDAC inhibitor. The rationale was to utilize pyrilamine's ability to interact with a specific organic cation antiporter at the blood-brain barrier (BBB), thereby increasing the brain permeability of the HDAC inhibitor for potential use in treating central nervous system disorders. researchgate.net This approach demonstrates how the known transport properties of pyrilamine can be leveraged to deliver other therapeutic agents across the BBB.

| Derivative | Modification | Purpose of Synthesis |

|---|---|---|

| O-Desmethylpyrilamine | Removal of the methyl group from the 4-methoxybenzyl moiety. nih.govnih.gov | Study of metabolic pathways and activity of metabolites. uky.edu |

| N-Desmethylpyrilamine | Removal of one methyl group from the N,N-dimethylamino moiety. nih.gov | Investigation of metabolic breakdown and metabolite pharmacology. |

| Pyrilamine N-oxide | Oxidation of the dimethylamino nitrogen. nih.gov | Identification and characterization of metabolites. |

| HDAC Inhibitor Hybrid | Attachment of pyrilamine to a benzamide-type HDAC inhibitor. researchgate.net | To enhance blood-brain barrier penetration for a targeted pharmacological effect. researchgate.net |

Synthesis of Radiolabeled Pyrilamine for Mechanistic Research Applications

Radiolabeling is an indispensable tool in pharmacology for tracing the fate of a drug within a biological system. The synthesis of radiolabeled pyrilamine allows for detailed mechanistic studies, including receptor binding assays, metabolic fate, and in vivo imaging. The choice of radioisotope depends on the specific application.

Tritium ([³H]) is a commonly used isotope for in vitro receptor binding studies due to its low energy beta emission. The synthesis of [³H]mepyramine allows for the quantification of histamine (B1213489) H1 receptors in various tissues and is a standard tool for screening new compounds for H1 receptor affinity.

For in vivo imaging techniques such as Positron Emission Tomography (PET), short-lived positron-emitting isotopes are required. [¹¹C]Pyrilamine has been synthesized for this purpose. PET studies using [¹¹C]pyrilamine enable the non-invasive visualization and quantification of H1 receptor occupancy in the brain of living subjects. This is particularly valuable for understanding the relationship between drug dosage and central nervous system effects, such as drowsiness. The synthesis of [¹¹C]pyrilamine involves the rapid methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Due to the short half-life of Carbon-11 (approximately 20 minutes), these synthetic procedures must be highly efficient and rapid.

The data gathered from studies using radiolabeled pyrilamine is critical for:

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Pharmacodynamics: Quantifying drug-receptor interactions and occupancy at the target site.

Drug Development: Screening new chemical entities for their ability to bind to the H1 receptor and understanding the neuropharmacology of both sedating and non-sedating antihistamines.

| Radiolabeled Compound | Isotope | Primary Research Application |

|---|---|---|

| [³H]Pyrilamine ([³H]Mepyramine) | Tritium (³H) | In vitro histamine H1 receptor binding assays. |

| [¹¹C]Pyrilamine | Carbon-11 (¹¹C) | In vivo imaging of brain H1 receptors using Positron Emission Tomography (PET). |

Preclinical Pharmacokinetics and Metabolism Investigations Animal Models

Absorption and Distribution Kinetics in Rodent and Equine Models

The pharmacokinetic profile of pyrilamine (B1676287) has been characterized in both rodent and equine models, revealing species-specific differences in its absorption and elimination.

In adult male Fischer-344 rats, the plasma elimination of pyrilamine was found to follow a first-order, one-compartment open model. researchgate.netnih.gov Studies indicated that pyrilamine does not exhibit dose-dependent elimination, with terminal plasma elimination half-lives of 2.3 hours and 1.5 hours reported for different doses. researchgate.netnih.gov

In equine models, pharmacokinetic studies have been conducted following both intravenous (i.v.) and oral administration. After a single intravenous administration to horses, serum pyrilamine concentrations declined from approximately 280 ng/mL at 5 minutes post-dose to about 2.5 ng/mL by 8 hours. uky.edunih.gov Following oral administration, serum concentrations peaked at around 33 ng/mL at 30 minutes, decreasing to less than 2 ng/mL after 8 hours. uky.edunih.gov These findings suggest that pyrilamine has poor oral bioavailability in horses, estimated to be around 18%. uky.edunih.gov By 24 hours post-administration, the parent drug was not detectable in serum, regardless of the route. uky.edunih.gov

| Parameter | Intravenous Administration | Oral Administration | Source(s) |

| Peak Serum Concentration (Cmax) | ~280 ng/mL (at 5 min) | ~33 ng/mL (at 30 min) | uky.edunih.gov |

| Serum Concentration at 8 hours | ~2.5 ng/mL | <2 ng/mL | uky.edunih.gov |

| Detection in Serum at 24 hours | Not Detected | Not Detected | uky.edunih.gov |

| Oral Bioavailability | N/A | ~18% | uky.edunih.gov |

This table summarizes the pharmacokinetic parameters of pyrilamine in equine models.

Pyrilamine is a first-generation antihistamine known to cross the blood-brain barrier (BBB), a characteristic linked to its sedative effects. nih.gov Its transport across the BBB is not solely dependent on passive diffusion. Research indicates that pyrilamine's passage is facilitated by a carrier-mediated mechanism. nih.govnih.gov Studies using conditionally immortalized rat brain capillary endothelial cells have helped characterize this transport system. nih.gov This research suggests that pyrilamine transport is mediated by an energy-dependent, proton-coupled antiporter. nih.gov The transport of other cationic drugs, such as oxycodone, has been shown to be inhibited by pyrilamine, indicating they share a common transport mechanism at the BBB. nih.gov This transporter is distinct from classic organic cation transporters (OCTs). nih.gov

While it is established that pyrilamine readily enters the central nervous system (CNS) due to its ability to permeate the BBB, detailed preclinical studies focusing on its specific regional distribution within the brain and other CNS tissues are not extensively detailed in the available literature. The primary focus of existing research has been on confirming its entry into the CNS and the transport mechanisms involved at the BBB, rather than mapping its concentration in distinct areas like the cerebrum, cerebellum, or brainstem. nih.govnih.gov The central effects of the drug, however, presuppose its widespread distribution throughout the CNS after crossing the barrier.

The transport of substances into the CNS is also regulated by the blood-cerebrospinal fluid barrier (BCSFB). Studies investigating the elimination of compounds from the cerebrospinal fluid (CSF) in rats have implicated pyrilamine in transport processes at this barrier. researchgate.netnih.gov Specifically, pyrilamine has been shown to significantly inhibit the carrier-mediated transport of other cationic compounds at the BCSFB. researchgate.netnih.gov This suggests that pyrilamine interacts with or is a substrate for cationic drug-sensitive transport systems located at the choroid plexus, which are involved in the transport of substances from the CSF. researchgate.netnih.gov Specific investigations into the transport kinetics of pyrilamine across the blood-spinal cord barrier are less defined in the current body of research.

Identification and Characterization of Pyrilamine Metabolites

The biotransformation of pyrilamine has been investigated in several animal species, leading to the identification of key metabolites and the elucidation of its primary metabolic pathways.

The metabolic profile of pyrilamine is characterized by two principal transformation products: O-demethylpyrilamine and its subsequent glucuronide conjugates.

O-Demethylpyrilamine: This metabolite is formed through the removal of a methyl group from the methoxybenzyl moiety of the parent compound. It has been consistently identified as a major metabolite. In equine models, O-demethylpyrilamine is the predominant urinary metabolite detected after pyrilamine administration. uky.edunih.govresearchgate.net

Glucuronide Conjugates: Following O-demethylation, the resulting metabolite undergoes conjugation with glucuronic acid. In studies with Fischer-344 rats, the O-glucuronic acid conjugate of O-demethylpyrilamine was identified as the major urinary metabolite. researchgate.netnih.gov In horses, the glucuronide of O-demethylpyrilamine has also been identified. uky.edu This conjugation step represents a significant detoxification and elimination pathway. researchgate.net

| Species | Major Metabolite(s) Identified | Specimen | Source(s) |

| Rat | O-glucuronic acid conjugate of O-demethylpyrilamine, O-demethylpyrilamine, Pyrilamine N-oxide | Urine, Plasma | researchgate.netnih.govnih.gov |

| Horse | O-demethylpyrilamine, O-demethylpyrilamine-O-glucuronide | Urine | uky.edunih.gov |

This table presents the major metabolites of pyrilamine identified in different animal models.

The metabolic fate of pyrilamine has been elucidated through both in vivo and in vitro methodologies.

In Vivo Studies: In rats, following intravenous administration, approximately 29% to 38% of the dose is excreted in the urine and 27% to 30% in the feces within the first 24 hours. researchgate.netnih.gov The primary metabolic pathway involves O-demethylation followed by glucuronidation. researchgate.netnih.gov Other minor metabolites identified in rat urine include the parent drug, its N-oxide, and the O-demethyl derivative. researchgate.netnih.gov In horses, the metabolism is also extensive, with O-demethylpyrilamine being the most prominent urinary metabolite. uky.edunih.gov After oral administration in horses, O-demethylpyrilamine recovery peaked in the urine at 8 hours, while after intravenous injection, it peaked at 2 hours, indicating rapid metabolism. uky.edunih.gov

In Vitro Techniques: The characterization of metabolites has been supported by in vitro techniques. For instance, the identification of glucuronide conjugates in equine urine was confirmed through enzymatic hydrolysis using β-glucuronidase, which cleaves the glucuronic acid moiety to release the aglycon, O-demethylpyrilamine, for detection. uky.edunih.gov In vitro models using rat brain capillary endothelial cells have been instrumental in elucidating the transport mechanisms at the BBB, which is a key aspect of the compound's disposition. nih.gov

Elimination Pathways and Kinetics in Animal Species

The elimination of pyrilamine from the body in animal models is a multifaceted process, primarily involving metabolic conversion followed by excretion through renal and fecal routes. oup.comnih.gov Studies in various species have demonstrated that both the kidneys and the gastrointestinal tract are critical for the clearance of the drug and its metabolites. The kinetics of elimination can vary, with the parent drug often being cleared from the plasma relatively quickly, while its metabolites may persist and be detectable in excreta for a more extended period. nih.gov

Research in different animal species has established that both urinary and fecal pathways are significant for the excretion of pyrilamine and its metabolites. oup.comnih.gov The balance between these two routes can be influenced by the specific animal model and the administered dose.

In studies using male Fischer-344 rats, the elimination of radiolabeled pyrilamine was shown to be almost evenly split between urine and feces within the first 24 hours post-administration. nih.gov Following intravenous administration, the urinary route was slightly more predominant than the fecal route. nih.gov A significant portion of the administered dose, approximately 70%, is typically eliminated within the first 48 hours in this species. oup.comnih.gov No significant sex-related differences in the excretion patterns have been observed in rats. oup.comnih.gov

The following table summarizes the 24-hour excretion data in male Fischer-344 rats after intravenous administration of pyrilamine maleate (B1232345). nih.gov

| Dose Group | Excretion Route | Percentage of Administered Dose Excreted (24h) |

|---|---|---|

| Low Dose (0.7 mg/kg) | Urine | 38% |

| Low Dose (0.7 mg/kg) | Feces | 30% |

| High Dose (7.0 mg/kg) | Urine | 29% |

| High Dose (7.0 mg/kg) | Feces | 27% |

In equine models, while the parent pyrilamine is cleared from the bloodstream rapidly, its major metabolite, O-desmethylpyrilamine (O-DMP), is excreted in the urine over a prolonged period. nih.govnih.gov O-DMP has been detected in horse urine for as long as 11 days following a single administration, indicating that while the primary drug is quickly metabolized, its byproducts are eliminated more slowly via the renal pathway. nih.gov

The clearance of pyrilamine is heavily dependent on hepatic metabolism, which transforms the parent compound into more water-soluble derivatives that can be efficiently eliminated by the kidneys. nih.govmsdvetmanual.com

Hepatic Clearance Mechanisms: The liver is the primary site of pyrilamine metabolism. nih.gov The predominant metabolic transformation observed across animal species is O-demethylation, which removes a methyl group from the methoxybenzyl moiety of the molecule. nih.govnih.govresearchgate.net In Fischer-344 rats, this initial O-demethylation is followed by a Phase II conjugation reaction, where the resulting O-demethyl pyrilamine is conjugated with glucuronic acid. nih.gov This process, catalyzed by glucuronyl transferase enzymes, results in the formation of the O-glucuronic acid conjugate of O-demethyl pyrilamine, which has been identified as the major urinary metabolite in this species. nih.govmsdvetmanual.com Other minor metabolites, including the N-oxide and the unconjugated O-demethyl derivatives, have also been identified in rats. nih.gov In horses, O-demethylation is also the principal metabolic pathway, leading to O-desmethylpyrilamine being the main metabolite recovered from urine. nih.govresearchgate.net

Renal Uptake and Excretion: The kidneys play a crucial role in excreting the polar, water-soluble metabolites generated by the liver. msdvetmanual.com The hydrophilic nature of metabolites like the O-glucuronic acid conjugate of O-demethyl pyrilamine facilitates their elimination from the body via urine. nih.gov The renal excretion process for such polar compounds typically involves a combination of glomerular filtration and active tubular secretion. msdvetmanual.com While unchanged pyrilamine can be found in the urine, the excreted products consist mainly of its various metabolites. nih.gov The prolonged detection of O-desmethylpyrilamine in the urine of horses suggests an efficient renal clearance mechanism for this specific metabolite. nih.gov

In Vitro and Ex Vivo Pharmacological and Cellular Research

Receptor Binding Affinity and Displacement Studies utilizing Tritiated Pyrilamine (B1676287)

Pyrilamine, also known as mepyramine, is a histamine (B1213489) H1 receptor antagonist that is extensively used in research to characterize H1 receptors. wikipedia.org Radiolabeled forms of pyrilamine, particularly tritiated pyrilamine ([3H]pyrilamine), are invaluable tools for these studies.

In vitro binding assays using [3H]pyrilamine have been conducted on various tissues and cell lines to determine the affinity and density of H1 receptors. For instance, studies on guinea pig brain homogenates have demonstrated that [3H]pyrilamine binds to a single class of sites with high affinity. nih.gov The pharmacological properties of this binding, including regional distribution, saturability, and stereoselectivity, are consistent with the characteristics of H1 receptors. nih.gov

Displacement studies, where unlabeled compounds compete with [3H]pyrilamine for binding to the H1 receptor, are crucial for determining the affinity of other H1 antagonists and agonists. researchgate.net The potency of various H1 antihistamines in inhibiting [3H]pyrilamine binding has been shown to correlate well with their pharmacological effects in functional assays, such as the contraction of guinea pig ileum. pnas.org

The binding of [3H]pyrilamine is reversible, saturable, and demonstrates high affinity in membranes from various sources, including bovine retina and porcine tracheal tissue. nih.govnih.gov The dissociation constant (KD) for [3H]pyrilamine binding is typically in the low nanomolar range, indicating a strong interaction with the H1 receptor. For example, in bovine retinal membranes, the apparent KD was found to be 2.2 ± 0.4 nM, with a binding site density (Bmax) of 60.9 ± 5.1 fmol/mg protein. nih.gov Similarly, studies in monkey brain tissue have shown a KD of about 1 nM. cdnsciencepub.com

These receptor binding studies have been instrumental in validating [3H]pyrilamine as a selective radioligand for labeling H1 receptors and have provided a method to screen and characterize new H1 receptor ligands. nih.gov

Table 1: Binding Affinity of [3H]Pyrilamine in Various Tissues

| Tissue/Cell Line | Animal Model | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| Brain Membranes | Guinea Pig | ~4 nM | pnas.org |

| Brain | Monkey | ~1 nM | cdnsciencepub.com |

| Retina Membranes | Bovine | 2.2 ± 0.4 nM | nih.gov |

| Cerebellar Membranes | Guinea Pig | 1.2 x 10⁻¹¹ M | researchgate.net |

| HEK293T cells expressing zebrafish H1R | - | 0.7 nM | researchgate.net |

| HEK293T cells expressing human H1R | - | 1.5 nM | researchgate.net |

Functional Assays for Antihistaminic Activity in Isolated Tissue Preparations (e.g., Guinea Pig Ileum)

Isolated tissue preparations, particularly the guinea pig ileum, are classic and widely used models for assessing the functional activity of antihistamines like pyrilamine. youtube.com The smooth muscle of the guinea pig ileum contains histamine H1 receptors, and the application of histamine causes a concentration-dependent contraction of the tissue. youtube.com

Pyrilamine acts as a competitive antagonist at these H1 receptors, inhibiting the contractile response to histamine. nih.gov The potency of pyrilamine is quantified by its equilibrium constant (Kb) or its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

In studies using guinea pig ileum, pyrilamine has been shown to effectively block histamine-induced contractions. nih.govnih.gov For example, pyrilamine can prevent the histamine-evoked increase in short-circuit current and chloride secretion in the guinea pig ileal mucosa. nih.gov Interestingly, prolonged exposure of the guinea pig ileum to pyrilamine can lead to a desensitization, characterized by a decreased rate of action of the drug without a change in the equilibrium Kb value. nih.gov

The specificity of pyrilamine's action can also be demonstrated in these preparations. For instance, at concentrations that block histamine-induced contractions, pyrilamine does not affect contractions induced by other agonists like acetylcholine (B1216132), indicating its selectivity for histamine receptors over muscarinic receptors. youtube.com

Cellular Signaling Pathway Investigations (e.g., Gq/11-mediated signaling)

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. nih.gov Upon activation by histamine, the H1 receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Pyrilamine, as an inverse agonist, not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor. nih.gov Studies in Chinese hamster ovary (CHO) cells stably expressing the guinea pig H1 receptor have shown that pyrilamine binds with high affinity to the Gq/11 protein-coupled form of the receptor. nih.gov This binding promotes an inactive state of the H1 receptor that can interfere with the Gq/11-mediated signaling of other receptors. nih.gov

Furthermore, the activation of H1 receptors has been shown to modulate the activity of Rho GTPases, such as Rac and RhoA, through a Gq-PLC-dependent mechanism. nih.gov Pyrilamine can abolish these histamine-induced effects. nih.gov The signaling of the H1 receptor is complex and can lead to various cellular responses, including the activation of transcription factors like serum response factor (SRF) and the activation of mitogen-activated protein kinases (MAPKs) such as JNK and ERK1/2. nih.govresearchgate.net Pyrilamine's ability to interfere with these pathways underscores its role in modulating H1 receptor-mediated cellular events.

In porcine coronary arteries, chronic treatment with pyrilamine was found to reduce the relaxation to bradykinin, a Gq protein-dependent agonist, in regenerated endothelium. nih.gov This suggests that endogenous histamine, acting through H1 receptors, may be necessary for maintaining endothelium-dependent Gq protein-mediated relaxation. nih.gov

Impact on Cellular Physiology and Homeostasis (e.g., Calcium Oscillations in Dopaminergic Cells, Bone Resorption)

Pyrilamine's influence extends to various aspects of cellular physiology and homeostasis, primarily through its modulation of H1 receptor activity. One notable effect is on intracellular calcium dynamics. In human cerebral microvascular endothelial cells, histamine elicits repetitive oscillations in intracellular calcium concentration, a response that is suppressed by pyrilamine. nih.gov While direct studies on pyrilamine's effect on calcium oscillations in dopaminergic cells are not prevalent, dopamine (B1211576) itself has been shown to control neuronal spontaneous calcium oscillations, an effect that can be dependent on other neurotransmitter systems. nih.gov

Regarding bone metabolism, the role of histamine and its receptors is an area of ongoing research. Osteoclasts are the cells responsible for bone resorption, and their formation and activity are regulated by various cytokines and signaling pathways. mdpi.comiu.edu While direct evidence for pyrilamine's impact on bone resorption is limited, some studies have investigated the effects of other compounds on osteoclast formation and bone resorption in vitro. researchgate.netresearchgate.net The potential for H1 receptor antagonists like pyrilamine to influence these processes remains an area for further investigation.

Modulation of Inflammatory Responses and Mediator Release in Preclinical Models (e.g., Schultz-Dale Reaction)

The Schultz-Dale reaction is an in vitro model of immediate hypersensitivity, where a sensitized tissue, such as the guinea pig ileum, contracts upon exposure to a specific antigen. nih.gov This reaction is mediated by the release of inflammatory mediators, including histamine, from mast cells. nih.gov

Pyrilamine, as an H1 receptor antagonist, is used in these models to investigate the contribution of histamine to the anaphylactic response. In the Schultz-Dale reaction of the guinea-pig ileum, the response is often biphasic, with an initial rapid contraction followed by a slower, sustained contraction. nih.gov Pyrilamine has been shown to block the initial rapid contraction, which is primarily mediated by histamine. nih.gov However, it often fails to abolish the slower contractile phase, indicating the involvement of other mediators, such as slow-reacting substance of anaphylaxis (SRS-A). nih.gov

Pyrilamine's ability to inhibit histamine-mediated effects is also relevant to mast cell degranulation. While histamine itself can modulate mast cell degranulation, this effect may be indirect. nih.gov Studies have shown that histamine can induce the degranulation of non-purified mast cells, but this effect is lost when a purified mast cell population is used. nih.gov This suggests that histamine may act on other cells to release factors that then cause mast cell degranulation. nih.gov Pyrilamine can be used in such experimental setups to dissect the direct and indirect roles of histamine in inflammatory responses.

Preclinical Toxicology and Safety Research Methodologies Animal Models

Assessment of Genotoxicity and Mutagenicity in In Vitro Systems (e.g., Bacterial Strains, DNA Repair Tests)

The genotoxic potential of pyrilamine (B1676287) has been evaluated using in vitro mammalian cell-based DNA repair tests. Specifically, the capacity of pyrilamine to induce unscheduled DNA synthesis (UDS) was assessed in primary cultures of Fischer-344 rat hepatocytes. enamine.net In these assays, a positive result indicates that the compound has caused DNA damage, which in turn triggers repair mechanisms involving the incorporation of new nucleotides.

Research demonstrated that pyrilamine induced a concentration-dependent increase in DNA repair, signifying a genotoxic effect. enamine.netnih.gov The induction of UDS was confirmed through both autoradiographic assays and density gradient centrifugation, which verified the incorporation of [3H] thymidine (B127349) into nonreplicated DNA following exposure to the compound. nih.gov This response confirms the DNA-damaging potential of pyrilamine in this mammalian cell system. enamine.net

Another common method for assessing mutagenicity is the bacterial reverse mutation assay, widely known as the Ames test. eurofins.com.aunih.gov This test utilizes specific strains of bacteria, such as Salmonella typhimurium or Escherichia coli, that are mutated to be unable to synthesize an essential amino acid (e.g., histidine). enamine.netre-place.benih.gov The assay detects the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to grow on a medium lacking that amino acid. nih.govyoutube.com An increase in the number of revertant colonies in the presence of the test substance, often in combination with a metabolic activation system (S9 fraction from rat liver), indicates mutagenic potential. enamine.netre-place.behesiglobal.org While this is a standard test for mutagenicity, specific results for pyrilamine hydrochloride in the Ames test were not identified in the literature search.

| Test System | Endpoint Measured | Key Finding | Reference |

|---|---|---|---|

| Primary cultures of Fischer-344 rat hepatocytes | Unscheduled DNA Synthesis (UDS) / DNA Repair | Induced a concentration-dependent increase in DNA repair, indicating genotoxicity. | enamine.netnih.gov |

| Bacterial Reverse Mutation Assay (Ames Test) | Gene Mutation | Specific results for pyrilamine were not identified in the literature search. | N/A |

Chronic Exposure Studies and Long-Term Biological Impact in Rodents

The long-term biological effects of pyrilamine have been investigated through chronic feeding studies in rodent models, primarily the Fischer 344 (F344) rat. These studies provide insight into the potential for carcinogenicity and other chronic toxicities resulting from prolonged exposure.

One study reported that F344 rats fed a diet containing pyrilamine maleate (B1232345) developed hepatocellular carcinomas and neoplastic nodules in the liver. However, in the same study, rats given pyrilamine in their drinking water did not show a liver neoplasm incidence different from control groups.

A subsequent comprehensive two-year chronic feeding study in F344 rats at dietary levels of 0, 300, 1500, or 3000 ppm (free base) found no evidence for the carcinogenicity of pyrilamine. nih.gov This study, however, did identify several dose-dependent non-neoplastic biological impacts. A reduction in final body weight was observed in both males and females at the mid and high dietary levels. nih.gov Furthermore, a statistically significant increase in the incidence of certain non-neoplastic lesions was noted with increasing dietary concentration. These included inflammation of the nasolacrimal duct, cytoplasmic vacuolization in the liver of males, and the appearance of basophilic or clear cell foci in the liver of male rats. nih.gov Conversely, the study also observed that the incidences of some neoplasms, such as adrenal pheochromocytomas and mammary gland fibroadenomas in females, tended to decrease with increasing doses of pyrilamine. nih.gov

| Finding | Sex | Observation | Reference |

|---|---|---|---|

| Final Body Weight | Male & Female | Reduced relative to controls at mid and high doses. | nih.gov |

| Inflammation of Nasolacrimal Duct | Male (suppurative) & Female (chronic) | Incidence increased with dose. | nih.gov |

| Liver Cytoplasmic Vacuolization | Male | Incidence increased with dose. | nih.gov |

| Liver Basophilic/Clear Cell Foci | Male | Incidence increased with dose. | nih.gov |

Reproductive and Developmental Toxicology Investigations in Animal Models

Specific studies investigating the reproductive and developmental toxicology of this compound in animal models were not identified in the conducted literature search. Research in this area is critical for assessing potential adverse effects on fertility, pregnancy, and fetal development.

Standard preclinical developmental and reproductive toxicology (DART) studies are designed to evaluate effects across all stages of the life cycle. birthdefectsresearch.org These investigations are typically required to be conducted in two mammalian species, most commonly a rodent (rat) and a non-rodent (rabbit), to identify potential species-specific sensitivities. epa.govub.edunih.gov

Reproductive toxicity studies assess potential impacts on male and female fertility and reproductive performance. birthdefectsresearch.orgnih.gov Key endpoints include effects on gamete development, mating behavior, fertilization, implantation, and embryonic survival. fda.gov Developmental toxicity studies, or embryo-fetal development (EFD) studies, involve administering the test substance to pregnant females during the critical period of organogenesis. birthdefectsresearch.orgfda.gov These studies are designed to detect adverse outcomes in the developing offspring, including death, structural abnormalities (teratogenicity), altered growth, and functional deficits. birthdefectsresearch.orgnih.gov Evaluations include detailed external, visceral, and skeletal examinations of fetuses to identify any malformations or variations. nih.govnih.gov

| Study Type | Primary Focus | Typical Endpoints Evaluated | Reference |

|---|---|---|---|

| Fertility and Early Embryonic Development | Parental reproductive function | Estrous cycles, mating performance, fertility indices, sperm analysis, implantation sites, early embryonic loss. | birthdefectsresearch.orgfda.gov |

| Embryo-Fetal Development (Teratology) | Development during organogenesis | Maternal toxicity, fetal viability, fetal body weight, external, visceral, and skeletal malformations and variations. | birthdefectsresearch.orgnih.gov |

| Pre- and Postnatal Development | Development from implantation through weaning | Maternal effects, gestation length, litter size, pup viability, postnatal growth and survival, physical and functional development of offspring. | nih.govfda.gov |

Advanced Analytical Methodologies for Pyrilamine Hydrochloride Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For pyrilamine (B1676287) hydrochloride, both high-performance liquid chromatography and gas chromatography have been effectively employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrilamine hydrochloride, often in combination with other active pharmaceutical ingredients. The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

A common challenge in the analysis of pyrilamine, a basic compound, is the potential for poor peak shape due to interactions with residual silanols on traditional reversed-phase columns. To overcome this, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be utilized, resulting in improved peak symmetry and retention. For instance, a method using a Cogent Diamond Hydride™ column has been shown to produce excellent peak shape for pyrilamine with a simple isocratic mobile phase. neogen.com

Method validation is a critical step to ensure the reliability of the analytical data. According to International Conference on Harmonisation (ICH) guidelines, validation encompasses several parameters, including specificity, linearity, range, accuracy, precision, and robustness. oup.com For example, a validated RP-HPLC method for the simultaneous determination of dexpanthenol, lidocaine (B1675312) hydrochloride, and mepyramine maleate (B1232345) (pyrilamine maleate) demonstrated linearity over a concentration range of 9–54 μg/mL for pyrilamine, with a correlation coefficient (R²) greater than 0.999. oup.com The accuracy of such methods is often confirmed through recovery studies, with mean recoveries for pyrilamine typically falling within the acceptable range of 98-102%. oup.com

The choice of mobile phase is crucial for achieving optimal separation. A mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like methanol (B129727) or acetonitrile) is frequently used. oup.com The pH of the buffer and the ratio of the organic modifier can be adjusted to fine-tune the retention and resolution of pyrilamine from other components in the sample. Detection is commonly performed using a UV detector, with the wavelength selected based on the absorption maximum of pyrilamine, which is often around 230-244 nm. neogen.comoup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil ODS-3V, 250 × 4.6 mm (5 μm) | oup.com |

| Mobile Phase | Gradient of aqueous ammonium acetate (B1210297) (0.01 M) and methanol | oup.com |

| Flow Rate | Gradient flow of 1.3 mL/min and 1.5 mL/min | oup.com |

| Detection Wavelength | 230 nm | oup.com |

| Retention Time | ~12.99 min | oup.com |

Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) is a highly sensitive and selective technique for the analysis of nitrogen-containing compounds. The NPD offers excellent selectivity for compounds containing nitrogen and phosphorus, making it particularly suitable for the trace analysis of drugs like pyrilamine in complex matrices such as biological fluids.

The principle of GC-NPD involves the separation of volatile compounds in a capillary column followed by detection using a thermionic bead (NPD bead) that is heated electrically. When nitrogen-containing compounds elute from the column and enter the detector, they undergo a surface-catalyzed reaction on the bead, leading to the generation of thermionic electrons and a measurable current. This detector is significantly more sensitive to nitrogen and phosphorus compounds than to hydrocarbons, reducing interferences from the sample matrix.

While specific applications of GC-NPD for the trace analysis of this compound are not extensively documented in readily available literature, the technique has been successfully applied to the determination of other nitrogen-containing drugs, such as tricyclic antidepressants, in biological samples. uky.edu For such analyses, a sample preparation step, typically involving liquid-liquid extraction (LLE), is employed to isolate the target analytes from the biological matrix. massbank.eu The extracted compounds are then injected into the GC-NPD system. The high selectivity of the NPD allows for the detection of these compounds at very low concentrations. uky.edu Given that pyrilamine contains three nitrogen atoms in its structure, GC-NPD would theoretically be a highly suitable and sensitive method for its trace analysis.

Spectrometric Methods for Characterization and Determination

Spectrometric methods are indispensable for both the quantification and structural elucidation of chemical compounds. UV-Visible spectrophotometry and mass spectrometry are two key techniques used in the analysis of this compound.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound. This technique is based on the principle that the analyte absorbs light at a specific wavelength. For pyrilamine maleate, several spectrophotometric methods have been developed based on the formation of colored ion-association products with certain reagents.

One such study established three methods using cobaltous thiocyanate (B1210189) (CTC), citric acid (CA), and Alizarin Red S (ARS) as complexing agents. The formation of these complexes results in colored products that can be measured at specific wavelengths: 620 nm for the CTC complex, 580 nm for the CA complex, and 420 nm for the ARS complex. derpharmachemica.com These methods were shown to be accurate and reproducible for the assay of pyrilamine maleate in bulk and pharmaceutical formulations. derpharmachemica.com The optical characteristics, including Beer's law limits, molar absorptivity, and Sandell's sensitivity, are determined to validate the method. derpharmachemica.com

| Method (Reagent) | λmax (nm) | Beer's Law Limit (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) |

|---|---|---|---|---|

| Cobaltous Thiocyanate (CTC) | 620 | Data not available | Data not available | Data not available |

| Citric Acid (CA) | 580 | Data not available | Data not available | Data not available |

| Alizarin Red S (ARS) | 420 | Data not available | Data not available | Data not available |

Specific quantitative data for Beer's Law Limit, Molar Absorptivity, and Sandell's Sensitivity were not provided in the available source material.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds, including drug metabolites.

Thermospray Mass Spectrometry (TSMS) coupled with HPLC has been effectively used for the analysis of pyrilamine metabolites in biological samples, such as rat urine. nih.gov This technique allows for the direct analysis of the HPLC eluent, providing molecular weight information and fragmentation patterns of the metabolites. The use of tandem mass spectrometry (HPLC/TSMS/MS) further enhances the analytical capabilities by allowing for the selection of a parent ion and the subsequent analysis of its daughter ions, which provides more detailed structural information. nih.gov This methodology has been successful in confirming the presence of known pyrilamine metabolites and identifying several novel ones. nih.gov The fragmentation pathways of pyrilamine and its metabolites have also been proposed based on TSP/MS/MS data. nih.gov

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms strikes a sample dissolved in a non-volatile liquid matrix, such as glycerol, to produce ions. wikipedia.org This method is particularly useful for analyzing non-volatile and thermally unstable compounds. creative-proteomics.com While specific applications of FAB-MS for the identification of pyrilamine metabolites are not detailed in the available literature, the technique is well-suited for the structural characterization of similar organic cations. rsc.org FAB typically produces protonated molecules ([M+H]⁺), providing clear molecular weight information with minimal fragmentation, which is advantageous for metabolite identification. wikipedia.org

Immunoanalytical Methods for Compound Detection (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the detection of specific compounds in various biological matrices.

An ELISA kit designed for the qualitative screening of pyrilamine is available for forensic use. neogen.comneogen.com These kits are typically based on the principle of competitive binding, where the pyrilamine in the sample competes with a labeled pyrilamine conjugate for a limited number of antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of pyrilamine in the sample.

ELISA has been successfully employed for the detection of pyrilamine and its major metabolite, O-desmethylpyrilamine, in equine serum and urine. oup.comuky.edunih.gov These studies have demonstrated the utility of ELISA as a screening tool, with positive results often confirmed by a more definitive method like gas chromatography-mass spectrometry (GC-MS). nih.gov The sensitivity of the ELISA allows for the detection of pyrilamine and its metabolites for extended periods after administration. oup.comnih.gov For example, one study reported that an ELISA test for pyrilamine had a 50% inhibition of color formation (I50) at a concentration of 0.065 ng/mL, indicating high sensitivity. uky.edu The cross-reactivity of the assay with the major metabolite O-desmethylpyrilamine is also an important characteristic, as it allows for a broader detection window. uky.edu

| Compound | I50 (ng/mL) | Reference |

|---|---|---|

| Pyrilamine | 0.065 | uky.edu |

| O-desmethylpyrilamine | 0.54 | uky.edu |

| Tripelennamine (B1683666) | 0.35 | uky.edu |

| Chlorpheniramine | 35 | uky.edu |

| Pheniramine | 75 | uky.edu |

| Diphenhydramine (B27) | 1000 | uky.edu |

Emerging Research Directions and Preclinical Applications

Investigation of CNS-Related Pharmacological Effects Beyond Primary Antihistamine Actions in Animal Models

While known for its H1 receptor antagonism, pyrilamine's ability to cross the blood-brain barrier allows for a range of effects on the CNS. pharmalegacy.com Studies in animal models have delved into these effects, revealing a broader scope of activity than simple sedation. Behavioral and neurochemical experiments in histamine (B1213489) H1 receptor knock-out mice have helped to re-evaluate the role of these receptors, confirming their involvement in arousal, the sleep-wake cycle, locomotion, and even aggressive behavior. jove.com

Further research in mice has indicated that pyrilamine (B1676287) can influence cognitive processes. For instance, it has been shown to prevent the histamine-induced restoration of memory retrieval in passive avoidance tasks, suggesting an interaction with memory and learning pathways. mdpi.com These findings underscore that the CNS effects of pyrilamine are multifaceted, extending beyond its primary use for allergic conditions.

Table 1: CNS-Related Pharmacological Effects of Pyrilamine in Animal Models

| Pharmacological Effect | Animal Model | Key Findings |

|---|---|---|

| Cognitive Performance | Mice | Pyrilamine prevented histamine-induced restoration of memory retrieval. mdpi.com |

| Arousal & Sleep-Wake Cycle | H1-Receptor Knock-out Mice | H1 receptor antagonism is implicated in regulating arousal and sleep. jove.com |

| Locomotion | H1-Receptor Knock-out Mice | The histaminergic system, via H1 receptors, plays a role in locomotion. jove.com |

| Aggressive Behavior | H1-Receptor Knock-out Mice | H1 receptors are involved in modulating aggressive behaviors. jove.com |

Exploration of Pyrilamine Hydrochloride in Drug Delivery Systems and CNS Targeting

The unique properties of pyrilamine have made it a subject of interest in the development of novel drug delivery systems aimed at targeting the CNS. A significant challenge in treating neurological diseases is bypassing the highly selective blood-brain barrier (BBB). nih.govresearchgate.net

A novel strategy has been described that utilizes a "pyrilamine-sensitive proton-coupled organic cation (H+/OC) antiporter" to deliver drugs into the brain. xiahepublishing.com In one study, the non-steroidal anti-inflammatory drug naproxen (B1676952) was modified with cyclic tertiary amines. These modified drug conjugates showed a dramatically increased uptake (over 144-fold) into endothelial cells compared to unmodified naproxen. xiahepublishing.com The uptake process was significantly inhibited by pyrilamine, demonstrating the involvement of this specific transport system. This research suggests that therapeutics could be chemically modified to hijack this transport system, using it as a gateway to the CNS. xiahepublishing.com It has also been postulated that pyrilamine itself, as a hydrophobic cationic drug, may use organic anion transporting polypeptides (OATPs) to cross the BBB. nih.gov

Table 2: Pyrilamine in CNS Drug Delivery Research

| Research Area | Key Finding | Mechanism |

|---|---|---|

| Brain-Specific Drug Delivery | A pyrilamine-sensitive H+/OC antiporter can be targeted to facilitate drug entry into the brain. xiahepublishing.com | Modified drug conjugates are transported across the BBB via this antiporter; pyrilamine acts as an inhibitor, confirming the pathway. xiahepublishing.com |

| BBB Transport of Pyrilamine | Hydrophobic cationic drugs like pyrilamine are thought to cross the BBB via specific transporters. nih.gov | Postulated to involve Organic Anion Transporting Polypeptides (OATPs). nih.gov |

Studies on Molecular Interactions with Other Pharmacological Agents in Preclinical Settings

Understanding how pyrilamine interacts with other drugs is crucial for identifying potential combination therapies and avoiding negative interactions. Preclinical studies in animal models offer a controlled environment for these investigations.

One such study in a rat model of nicotine (B1678760) addiction explored the interaction between pyrilamine and dextromethorphan, an NMDA glutamate (B1630785) antagonist. While both drugs were known to individually reduce nicotine self-administration, the study found no significant synergistic or antagonistic interactions when they were administered together. nih.gov The study did note that pyrilamine, in a dose-dependent manner, decreased locomotor activity and the self-administration of food pellets. nih.gov This highlights the importance of preclinical models in assessing the complex effects of drug combinations on behavior.

Table 3: Preclinical Interaction Study of Pyrilamine

| Interacting Drug | Animal Model | Condition | Outcome |

|---|---|---|---|

| Dextromethorphan | Rat | Nicotine Addiction | No significant interaction was observed in reducing nicotine self-administration. Pyrilamine alone decreased locomotor activity and food intake. nih.gov |

Novel Therapeutic Potential Exploration in Non-Allergic Conditions in Animal Models

Emerging preclinical evidence suggests that this compound may have therapeutic applications in conditions unrelated to allergies, such as motion sickness and substance dependence.

Nicotine Self-Administration: The role of the brain's histamine system in the reinforcing effects of nicotine has been a key area of investigation. Studies in rats have shown that pyrilamine can significantly reduce the self-administration of nicotine. This effect was observed after acute, repeated, and chronic administration of pyrilamine. Crucially, a peripherally restricted H1 antagonist, ebastine, did not reduce nicotine self-administration, indicating that pyrilamine's effect is mediated by central H1 receptor blockade. These findings suggest that H1 antagonists like pyrilamine represent a promising avenue for developing new treatments for smoking cessation.

Motion Sickness: Antihistamines are commonly used to prevent motion sickness in animal models, particularly in dogs. The principal mechanism involves the stimulation of the vestibular apparatus in the inner ear, which connects to the brain stem's emetic center. H1-histaminergic receptors are a key part of this pathway in dogs. First-generation antihistamines that cross the blood-brain barrier can block these receptors, providing sedation and inhibiting autonomic signs like drooling. It is important to note, however, that this effect is species-dependent, as antihistamines are considered ineffective for motion sickness in cats due to a lack of histamine receptors in their chemoreceptor trigger zone (CRTZ).

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the solubility profile of Pyrilamine hydrochloride in aqueous and organic solvents?

- Methodology : Conduct solubility studies using standardized shake-flask or spectrophotometric methods. Prepare saturated solutions in solvents like water, ethanol, or dimethyl sulfoxide (DMSO) at controlled temperatures (e.g., 25°C). Quantify solubility via UV-Vis spectroscopy or HPLC, referencing calibration curves. Compare results with structurally similar hydrochlorides (e.g., Protriptyline HCl, Pseudoephedrine HCl) to validate data .

- Data Interpretation : Note discrepancies in solubility values due to polymorphic forms or impurities. Cross-reference with databases like ChemLin for physicochemical validation .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Protocols : Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store in a locked, dry environment away from incompatible substances (e.g., strong oxidizers). Follow OSHA Hazard Communication Standard guidelines for labeling and disposal .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Use emergency eyewash stations immediately upon exposure .